molecular formula C20H14F5N7S B10953724 4-[[5-cyclopropyl-3-(difluoromethyl)pyrazol-1-yl]methyl]-11-methyl-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene

4-[[5-cyclopropyl-3-(difluoromethyl)pyrazol-1-yl]methyl]-11-methyl-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene

Cat. No.: B10953724
M. Wt: 479.4 g/mol
InChI Key: OELCSAPQFIJXQB-UHFFFAOYSA-N
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Description

The compound 4-[[5-cyclopropyl-3-(difluoromethyl)pyrazol-1-yl]methyl]-11-methyl-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene is a complex organic molecule featuring a unique structure with multiple functional groups. This compound is part of the pyrazole family, known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the formation of the pyrazole ring and subsequent functionalization. One common method is the Suzuki–Miyaura coupling, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction typically involves the use of boron reagents and palladium catalysts to achieve the desired coupling .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

Mechanism of Action

Comparison with Similar Compounds

Properties

Molecular Formula

C20H14F5N7S

Molecular Weight

479.4 g/mol

IUPAC Name

4-[[5-cyclopropyl-3-(difluoromethyl)pyrazol-1-yl]methyl]-11-methyl-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene

InChI

InChI=1S/C20H14F5N7S/c1-8-4-12(20(23,24)25)27-19-14(8)15-16(33-19)18-28-13(30-32(18)7-26-15)6-31-11(9-2-3-9)5-10(29-31)17(21)22/h4-5,7,9,17H,2-3,6H2,1H3

InChI Key

OELCSAPQFIJXQB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C3=C(S2)C4=NC(=NN4C=N3)CN5C(=CC(=N5)C(F)F)C6CC6)C(F)(F)F

Origin of Product

United States

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